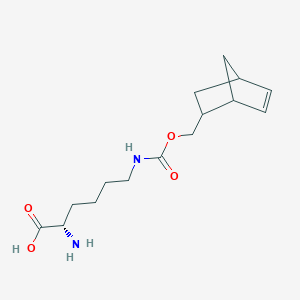![molecular formula C12H9N3 B8238847 4'-Methyl-[2,2'-bipyridine]-4-carbonitrile](/img/structure/B8238847.png)
4'-Methyl-[2,2'-bipyridine]-4-carbonitrile
Overview
Description
4'-Methyl-[2,2'-bipyridine]-4-carbonitrile is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Methyl-[2,2'-bipyridine]-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methyl-[2,2'-bipyridine]-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical and Photovoltaic Applications
4'-Methyl-[2,2'-bipyridine]-4-carbonitrile (Mebpy-CN) has been explored significantly in the field of photophysical and photovoltaic research. For instance, a novel series of ruthenium(II) complexes incorporating Mebpy-CN as an auxiliary ligand demonstrated enhanced photophysical properties. These complexes, including Ru(bpy)3-x(Mebpy-CN)x2, where x ranges from 1 to 3 and bpy denotes 2,2'-bipyridine, showed an increased lifetime and quantum yield of emission of their lowest (3)MLCT excited state, making them potent candidates for dye-sensitized solar cells (DSSCs) (Ortiz et al., 2013). Additionally, heteroleptic ruthenium(II) complexes with Mebpy-CN have been employed as mediators in organic solar cells (OSCs), enhancing photoconversion efficiency and stability by up to 23% compared to unsensitized OSCs (Salomón et al., 2021).
Spectroscopic and Structural Analysis
The structural and spectroscopic properties of Mebpy-CN and its derivatives have also been a subject of research. Studies have shown that the inclusion of electron-withdrawing or donating substituents on bipyridine ligands like Mebpy-CN can significantly alter redox potentials, electronic absorption maxima, and emission maxima, providing valuable insights for various applications in materials science (F. Salomón et al., 2020).
Nonlinear Optical Properties
Mebpy-CN and its derivatives have been investigated for their potential in nonlinear optical (NLO) applications. For instance, a study focusing on 4-Methyl-3-Nitropyridine-1-Carbonitrile, a related compound, explored its structural, electronic, and NLO properties, indicating the potential of such compounds in solar cell and biochemical applications (Ragavan et al., 2017).
properties
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDBCTYHVARTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-[2,2'-bipyridine]-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-azido-N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide](/img/structure/B8238778.png)


![(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid](/img/structure/B8238793.png)

![(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B8238798.png)

![(3aS,6abeta)-N-[6-[4-[(2-Amino-9H-purine-6-yl)oxymethyl]benzylamino]-6-oxohexyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4alpha-pentanamide](/img/structure/B8238804.png)


![{Pyrazolo[1,5-a]pyrimidin-6-yl}boronic acid](/img/structure/B8238830.png)
